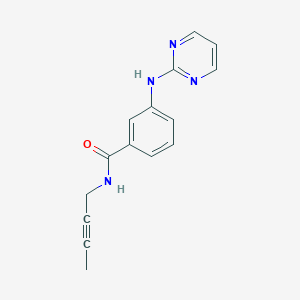
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide, also known as BAY 61-3606, is a selective inhibitor of Syk kinase. Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. BAY 61-3606 has been extensively studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Mecanismo De Acción
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 selectively inhibits the activity of Syk kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation and proliferation. By inhibiting Syk kinase, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in disease severity.
Biochemical and Physiological Effects:
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can inhibit the activation of B cells and mast cells, which are involved in the pathogenesis of autoimmune disorders and allergic diseases. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 in lab experiments is its selectivity for Syk kinase. This allows researchers to specifically target immune cells that are involved in disease pathogenesis, without affecting other cell types. However, one limitation of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 is its potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606. One area of interest is the development of more potent and selective Syk kinase inhibitors, which could lead to improved therapeutic outcomes. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 could be investigated for its potential use in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor and anti-inflammatory effects of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606.
Métodos De Síntesis
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can be synthesized using a multi-step process that involves the coupling of 2-aminopyrimidine with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-ethynyl-N-methylaniline. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been extensively studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been investigated for its potential use in the treatment of inflammatory diseases, such as asthma and allergic rhinitis.
Propiedades
IUPAC Name |
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZYNDTZQSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)

![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
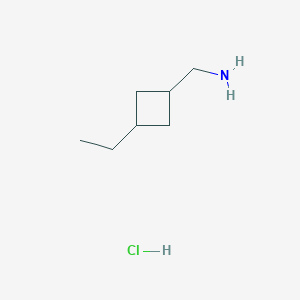
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
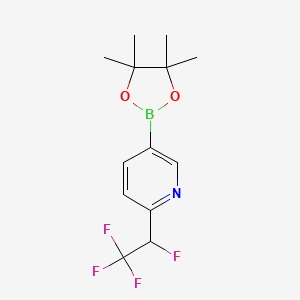
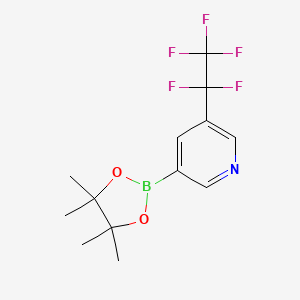
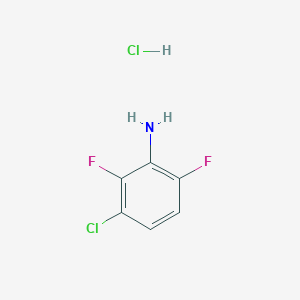
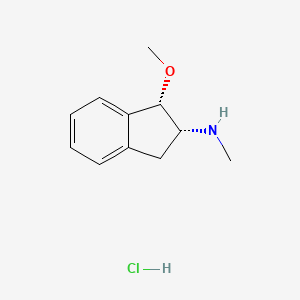
![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)